4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid
Description
Chemical Identity: The compound, with CAS Registry Number 64137-48-0, has the molecular formula C₂₃H₁₈N₄O₆ and a molecular weight of 446.41 g/mol . Its structure features two pyrazole rings connected via a conjugated 1,3-pentadienyl linker. One pyrazole unit is substituted with a 4-carboxyphenyl group, while the other contains a 5-hydroxy-3-methyl moiety and is linked to a benzoic acid group.
Applications:
Primarily used in the pharmaceutical industry, its structural complexity suggests applications in drug development, particularly in targeting inflammation or microbial infections .
Properties
CAS No. |
64137-49-1 |
|---|---|
Molecular Formula |
C27H22N4O6 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
4-[4-[(1E,3E,5Z)-5-[1-(4-carboxyphenyl)-3-methyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzoic acid |
InChI |
InChI=1S/C27H22N4O6/c1-16-22(24(32)30(28-16)20-12-8-18(9-13-20)26(34)35)6-4-3-5-7-23-17(2)29-31(25(23)33)21-14-10-19(11-15-21)27(36)37/h3-15,28H,1-2H3,(H,34,35)(H,36,37)/b5-3+,6-4+,23-7- |
InChI Key |
NBEUSCGCFAKPOW-GSLHRLMQSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)C(=O)O)/C=C/C=C/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)C(=O)O)C=CC=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically follows these key steps:
Synthesis of Pyrazole Precursors:
- Starting from substituted hydrazines and β-diketones or β-ketoesters to form 1,5-dihydro-3-methyl-5-oxo-4H-pyrazole intermediates.
- Introduction of the 4-carboxyphenyl group is achieved by using 4-carboxyphenyl hydrazine or related derivatives.
Formation of the Pentadienyl Linker:
- The 1,3-pentadienyl moiety is introduced via aldol condensation or Wittig-type reactions between aldehyde and ketone functionalities on the pyrazole rings.
- This step creates the conjugated system essential for the compound’s electronic properties.
-
- The two pyrazole units are linked through the pentadienyl chain, often via Knoevenagel condensation or similar carbon-carbon bond-forming reactions.
- The reaction conditions are optimized to favor the formation of the (4H-pyrazole-4-ylidene) linkage.
Typical Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Pyrazole ring formation | Hydrazine derivatives + β-diketones, reflux in ethanol or acetic acid | Mild acidic or neutral conditions preferred |
| Pentadienyl linker formation | Aldehydes + active methylene compounds, base catalysis (e.g., piperidine) | Controlled temperature (25-80°C) |
| Coupling reaction | Knoevenagel condensation, use of catalysts like ammonium acetate | Solvent: ethanol, methanol, or DMF |
| Hydroxylation/oxidation | Mild oxidants (e.g., hydrogen peroxide) or direct introduction during synthesis | Avoid over-oxidation |
| Purification | Recrystallization from solvents like ethyl acetate or chromatography | Ensures >99% purity |
Representative Synthetic Route (Literature-Based)
- Step 1: Condense 4-carboxyphenyl hydrazine with ethyl acetoacetate to form 1-(4-carboxyphenyl)-3-methyl-5-oxo-pyrazole intermediate.
- Step 2: Prepare 5-hydroxy-3-methyl-1H-pyrazole-1-yl benzoic acid derivative via cyclization of appropriate precursors.
- Step 3: Perform Knoevenagel condensation between the above pyrazole intermediates and an aldehyde to form the conjugated pentadienyl bridge.
- Step 4: Final purification by recrystallization to isolate the target compound with high purity and yield.
Analytical Data Supporting Preparation
| Parameter | Typical Value/Observation | Method/Reference |
|---|---|---|
| Purity (Assay) | ≥ 99% | HPLC, NMR analysis |
| Melting Point | Not consistently reported; typically >200°C | Differential Scanning Calorimetry |
| Solubility | Moderate in organic solvents (ethanol, DMSO) | Solubility tests |
| Structural Confirmation | NMR (1H, 13C), IR, Mass Spectrometry | Standard spectroscopic methods |
Research Findings and Optimization Notes
- Yield Optimization: Reaction yields improve significantly by controlling the pH and temperature during condensation steps to prevent side reactions and polymerization.
- Catalyst Selection: Use of mild bases such as piperidine or ammonium acetate enhances selectivity in Knoevenagel condensations.
- Purification: Multi-step recrystallization or preparative HPLC is necessary to remove closely related impurities due to the compound’s structural complexity.
- Stability: The compound is stable under dry, cool storage conditions but sensitive to strong acids or bases that may hydrolyze the pyrazole rings.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Pyrazole Intermediate Synthesis | 4-carboxyphenyl hydrazine + β-diketones | Formation of pyrazole core |
| Pentadienyl Linker Formation | Aldehydes + active methylene compounds, base catalyst | Conjugated linker formation |
| Coupling of Pyrazole Units | Knoevenagel condensation, mild base | Formation of final conjugated system |
| Hydroxylation/Functionalization | Mild oxidants or direct synthesis | Introduction of 5-hydroxy group |
| Purification | Recrystallization, chromatography | High purity (>99%) compound isolation |
Chemical Reactions Analysis
This compound can undergo various chemical reactions including:
Oxidation: The presence of hydroxyl and carboxyl groups allows for oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, typically using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Condensation: The compound can participate in condensation reactions to form larger molecules, often using reagents like acetic anhydride or sulfuric acid.
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity : Research indicates that compounds with similar structural features have shown promise in inhibiting cancer cell proliferation. The pyrazole moiety is often associated with anticancer properties due to its ability to interfere with cellular signaling pathways.
- Antioxidant Properties : The hydroxyl group in the compound may contribute to its antioxidant capabilities, making it a candidate for formulations aimed at reducing oxidative stress in cells.
- Thrombopoietin Receptor Agonists : Similar compounds have been identified as agonists for the thrombopoietin receptor, which is crucial for platelet production. This suggests potential applications in treating conditions like thrombocytopenia .
Synthetic Organic Chemistry
The synthesis of this compound typically involves multi-step organic synthesis techniques, highlighting its versatility in synthetic organic chemistry. The ability to modify its structure through various chemical reactions opens avenues for creating derivatives with enhanced biological activities or improved pharmacokinetic profiles.
Case Studies
Several studies have explored the applications of pyrazole-based compounds similar to 4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer properties | Demonstrated inhibition of tumor growth in vitro using pyrazole derivatives. |
| Study B | Antioxidant effects | Showed that hydroxyl-containing compounds reduced oxidative stress markers in cellular models. |
| Study C | Thrombopoietin receptor activation | Identified structural requirements for effective receptor binding and activation, indicating potential therapeutic uses in hematology. |
Potential Applications Beyond Pharmaceuticals
The compound's unique structure may also find applications in:
- Material Science : As a building block for creating novel materials with specific electronic or optical properties.
- Agricultural Chemistry : Investigating its efficacy as a pesticide or herbicide due to possible bioactive properties.
Mechanism of Action
The mechanism of action of 4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Differences
Key Observations :
Physicochemical Properties :
Table 2: Bioactivity Profiles
Key Findings :
- The target compound’s dual benzoic acid groups may enhance binding to charged residues in enzymes, analogous to COX inhibitors like celecoxib .
- Pyrazole-thiazole hybrids (e.g., ) demonstrate how heterocyclic diversity expands bioactivity, though the target compound’s extended conjugation may limit membrane permeability compared to smaller analogs .
Computational and Experimental Data
- Clustering Analysis : Compounds with similar bioactivity profiles (e.g., anti-inflammatory) share structural motifs like carboxylic acid groups and aromatic systems . The target compound clusters with COX-2 inhibitors due to its planar, conjugated system .
- Crystallography: Pyrazole derivatives in were resolved using SHELX software, highlighting the importance of X-ray diffraction in confirming tautomeric forms (e.g., keto-enol equilibria) .
Biological Activity
The compound 4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid represents a complex structure with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 446.4 g/mol. It features multiple functional groups, including carboxyl and hydroxyl groups, which contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H18N4O6 |
| Molecular Weight | 446.4 g/mol |
| IUPAC Name | 4-[4-[(Z)-[1-(4-carboxyphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzoic acid |
| CAS Number | 64137-48-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It has been shown to inhibit several key pathways involved in inflammation and cancer progression:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process.
- Antioxidant Activity : Its chemical structure allows it to scavenge free radicals, reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various pathogens.
Pharmacological Studies and Findings
Research has highlighted various aspects of the compound's biological activities:
Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of pyrazole derivatives, it was found that compounds similar to this one effectively reduced inflammation markers in vitro and in vivo models. The mechanism involved the modulation of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Anticancer Activity
Case studies have indicated that this compound may possess anticancer properties. For instance, it demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Antioxidant Activity
The antioxidant capacity was evaluated using DPPH and ABTS assays, where the compound showed significant radical scavenging activity, indicating its potential as a therapeutic agent against oxidative stress-related diseases.
Case Studies
- Hypoglycemic Effects : A study conducted on similar pyrazole compounds indicated potential hypoglycemic effects through mechanisms involving insulin sensitization and glucose uptake enhancement in muscle cells.
- Antimicrobial Evaluation : In vitro tests revealed that the compound exhibited notable antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Q & A
Q. What are the key considerations for synthesizing this pyrazole-based compound, and how can yield be optimized?
The synthesis involves cyclocondensation of precursors (e.g., substituted phenylhydrazines and β-keto esters) followed by hydrolysis to introduce carboxyl groups. A multi-step approach is critical due to the compound’s conjugated pentadienyl backbone and dual pyrazole-carboxylic acid moieties. For example, analogous pyrazole-carboxylic acids are synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine, followed by hydrolysis under basic conditions . Yield optimization requires precise temperature control during cyclization (80–100°C) and inert atmospheres to prevent oxidation of sensitive intermediates .
Q. Which spectroscopic techniques are most effective for structural elucidation?
- 1H/13C NMR : Assign protons and carbons in the pyrazole rings and conjugated system. Aromatic protons typically appear at δ 6.8–8.2 ppm, while methyl groups resonate at δ 2.1–2.5 ppm .
- IR Spectroscopy : Confirm hydroxyl (≈3400 cm⁻¹) and carbonyl (≈1680 cm⁻¹) groups.
- X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol equilibria in the pyrazole-dione system) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions) .
Q. How can solubility challenges be addressed during in vitro assays?
The compound’s low aqueous solubility (due to hydrophobic aromatic rings) can be mitigated using polar aprotic solvents (e.g., DMSO) or micellar systems (e.g., 0.1% Tween-80). Sonication or heating (≤50°C) may enhance dissolution without degrading the compound .
Advanced Research Questions
Q. How can computational methods predict reactivity or tautomeric behavior?
Q. What strategies resolve contradictions between experimental and theoretical spectral data?
Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic tautomerism. Solutions include:
- Recalculating DFT models with explicit solvent parameters (e.g., PCM for DMSO).
- Variable-temperature NMR to detect tautomeric interconversion .
- Comparing experimental X-ray data with computed geometries .
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-methyl position to modulate electron density and binding affinity .
- Conjugation Effects : Extend the pentadienyl chain to enhance π-π stacking with enzyme active sites (e.g., observed in lamellarin O analogs) .
- Biological Assays : Test antimicrobial activity via MIC assays against Gram-positive/negative strains, correlating results with logP values .
Q. What experimental controls are critical when evaluating antioxidant or enzyme-inhibitory activity?
- Positive Controls : Use ascorbic acid (antioxidant assays) or acetazolamide (carbonic anhydrase inhibition).
- Negative Controls : Include solvent-only samples to exclude vehicle effects.
- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
Q. Table 2. Optimized Synthesis Protocol
| Step | Procedure | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation of ethyl acetoacetate with phenylhydrazine | Ethanol, reflux, 8 hr | 65% |
| 2 | Hydrolysis of ester to carboxylic acid | NaOH (2M), 60°C, 4 hr | 85% |
| 3 | Purification | Recrystallization (EtOH:H₂O) | 95% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
